2-(2-(2-Methoxyethoxy)ethoxy)ethanethiol
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Description
2-(2-(2-Methoxyethoxy)ethoxy)ethanethiol is a useful research compound. Its molecular formula is C7H16O3S and its molecular weight is 180.26. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 2-(2-(2-Methoxyethoxy)ethoxy)ethanethiol, also known as m-PEG3-thiol, are proteins and other biomolecules with sulfhydryl (—SH) groups . The compound is used for modifying the surface of nanoparticles, especially for applications in the field of biomedicines .
Mode of Action
this compound interacts with its targets through a process called PEGylation . The maleimide groups at either end of the PEG3 spacer react specifically and efficiently with reduced sulfhydryls at pH 6.5-7.5 to form stable thioether bonds . This interaction enhances the stability and functionality of the target molecules .
Biochemical Pathways
The PEGylation process affects various biochemical pathways. For instance, it has been shown to influence the NF-κB signaling pathway . In one study, upregulated miR-129-5p or downregulated PEG3 led to a reduction of the histological changes of liver cirrhosis and lowered the apoptosis rate, via downstream effects on the NF-κB signaling pathway .
Pharmacokinetics
The ADME properties of this compound are crucial for its bioavailability. The compound is non-toxic and non-immunogenic, and it can be added to media and attached to surfaces and conjugated to molecules without interfering with cellular functions or target immunogenicities . It is also hydrophilic, which means it can increase the solubility of proteins and other biomolecules .
Result of Action
The molecular and cellular effects of this compound’s action are significant. The compound can improve the endocytosis of PEGylated nanoparticles, enhancing their internalization into cells . It can also reduce myocardial injury, infarction size, alleviate myocardium remodeling and cardiac fibrosis, along with repressing cardiomyocyte apoptosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the pH value can affect the efficiency of PEGylation . PEGylation of gold nanorods at pH 2.3 and 9.9 resulted in better modification efficiency than under other pH conditions .
Biochemical Analysis
Biochemical Properties
m-PEG3-thiol plays a significant role in biochemical reactions. It is used for the process of PEGylation, which involves the covalent attachment or modification of surfaces, proteins, and other molecules with PEG-containing derivatives . The maleimide groups at either end of the m-PEG3-thiol react specifically and efficiently with reduced sulfhydryls at pH 6.5-7.5 to form stable thioether bonds .
Cellular Effects
The cellular effects of m-PEG3-thiol are primarily related to its role in PEGylation. By attaching to proteins and other biomolecules, m-PEG3-thiol decreases aggregation and increases solubility . This can influence cell function by enhancing the stability and effectiveness of proteins and other molecules within the cell.
Molecular Mechanism
At the molecular level, m-PEG3-thiol exerts its effects through its involvement in PEGylation. The maleimide groups at either end of the m-PEG3-thiol spacer react specifically and efficiently with reduced sulfhydryls, forming stable thioether bonds . This allows m-PEG3-thiol to modify the properties of proteins and other molecules, enhancing their solubility and reducing aggregation .
Temporal Effects in Laboratory Settings
The temporal effects of m-PEG3-thiol in laboratory settings are largely related to its role in PEGylation. Over time, the attachment of m-PEG3-thiol to proteins and other molecules can enhance their stability, reducing degradation and potentially influencing long-term cellular function .
Metabolic Pathways
m-PEG3-thiol is involved in the metabolic pathway of PEGylation . This process involves the covalent attachment of PEG-containing derivatives, such as m-PEG3-thiol, to proteins and other molecules . The exact enzymes or cofactors that m-PEG3-thiol interacts with in this process are currently not well-characterized.
Transport and Distribution
The transport and distribution of m-PEG3-thiol within cells and tissues are likely to be influenced by its hydrophilic nature, which is conferred by the PEG moiety . This could potentially influence its localization or accumulation within cells.
Subcellular Localization
Given its role in PEGylation, it is likely to be found wherever this process occurs within the cell
Properties
IUPAC Name |
2-[2-(2-methoxyethoxy)ethoxy]ethanethiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O3S/c1-8-2-3-9-4-5-10-6-7-11/h11H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFFSDWRRLCKKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCS |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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